2-Amino-4-(5-methyl-2-(methylthio)thiophen-3-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline carbonitrile family, characterized by a polycyclic framework with a thiophene moiety and a nitro-substituted aryl group. Its structure includes:
- 3-Nitrophenyl group: An electron-withdrawing substituent at position 1, influencing electronic properties and intermolecular interactions.
- 5-Methyl-2-(methylthio)thiophen-3-yl: A thiophene ring with methyl and methylthio substituents, contributing to hydrophobic interactions and steric effects.
- Amino and cyano groups: At positions 2 and 3, respectively, enabling hydrogen bonding and dipole interactions.
Properties
CAS No. |
476483-27-9 |
|---|---|
Molecular Formula |
C22H20N4O3S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-amino-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O3S2/c1-12-9-15(22(30-2)31-12)19-16(11-23)21(24)25(17-7-4-8-18(27)20(17)19)13-5-3-6-14(10-13)26(28)29/h3,5-6,9-10,19H,4,7-8,24H2,1-2H3 |
InChI Key |
CTDXBFYIFIHKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Comparisons :
Electronic Effects: The 3-nitrophenyl group in the target compound (electron-withdrawing) contrasts with 4-dimethylaminophenyl in 312275-76-6 (electron-donating), altering charge distribution and reactivity . Methylthio vs. methyl substituents on thiophene (e.g., 441783-41-1) modulate lipophilicity and steric bulk, impacting solubility and binding pocket compatibility .
Biological Relevance :
- Chloro and bromo substituents (e.g., 350699-84-2 and 476483-44-0) improve metabolic stability and halogen bonding with biological targets compared to nitro groups, which may confer redox activity .
Synthetic Routes :
- Analogous compounds are synthesized via Gewald thiophene formation () or condensation of guanidine derivatives with carbonyl intermediates (). The target compound likely follows similar pathways, with thiophene functionalization being critical .
Crystallographic Data: Structural studies of related hexahydroquinolines (e.g., 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile) utilize SHELXL and OLEX2 for refinement, highlighting puckering parameters (Cremer-Pople analysis) and hydrogen-bonding patterns (Etter’s graph-set notation) .
Thermal and Spectral Properties :
- Melting points for analogs range from 177–243°C (e.g., pyrazole carbonitriles in ), with the target compound expected to exhibit similar thermal stability due to its rigid core .
- 1H NMR signals for thiophene protons (~7.5–8.0 ppm) and NH2 groups (~8.2 ppm) are consistent across derivatives ().
Research Findings and Implications
- Methylthio substituents improve membrane permeability but may reduce aqueous solubility .
- Challenges: Limited bioavailability data for the target compound compared to chlorophenyl analogs (e.g., 312275-76-6) . Synthetic complexity in introducing methylthio groups without side reactions ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
